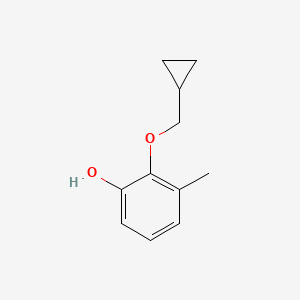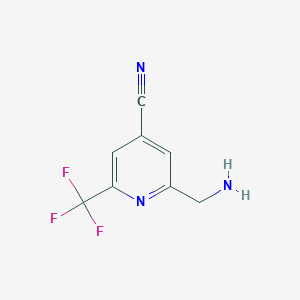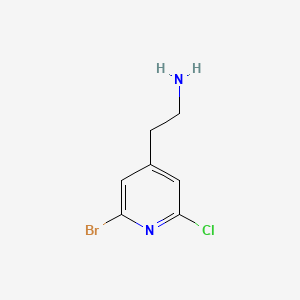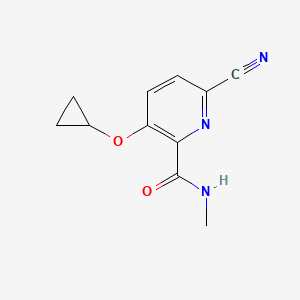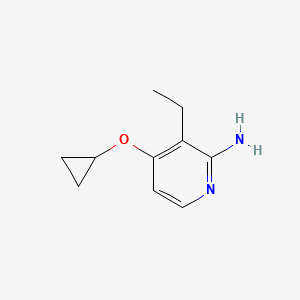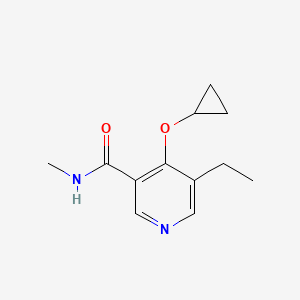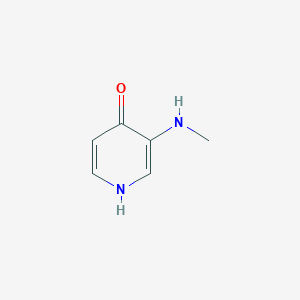
3-(Methylamino)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)pyridin-4-OL is a heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their significant roles in various biological activities and their ability to serve as ligands for metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyridin-4-OL can be achieved through several methods. One notable method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction is flexible and allows for the creation of highly substituted pyridin-4-ol derivatives . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed processes and other catalytic methods are common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Methylamino)pyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
3-(Methylamino)pyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of 3-(Methylamino)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyridin-4-OL: A closely related compound with similar reactivity but lacking the methylamino group.
Pyrazolo[3,4-d]pyrimidin-4-ol: Another heterocyclic compound with a fused ring structure, known for its anticancer activity.
Uniqueness
This structural feature distinguishes it from other pyridine derivatives and contributes to its versatility in chemical reactions and biological activities .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
3-(methylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-7-5-4-8-3-2-6(5)9/h2-4,7H,1H3,(H,8,9) |
InChIキー |
OKOCQDKIMMHLNU-UHFFFAOYSA-N |
正規SMILES |
CNC1=CNC=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


